Pentyl sulfamate

Carbonic anhydrase Structure-activity relationship Aliphatic sulfamates

Sourcing Pentyl sulfamate (CAS 637772-35-1) for enzyme inhibition research? Choose this specific C₅ sulfamate ester to ensure assay validity. It serves as a critical negative control for aryl sulfamate STS inhibitors, distinguishing target-specific activity from non-specific interference, and a baseline data point for CA II/IX SAR studies where longer chains are potent. Verify purity ≥95% and linear C₅ structure before purchase—generic substitution invalidates pharmacological profiles.

Molecular Formula C5H13NO3S
Molecular Weight 167.23 g/mol
CAS No. 637772-35-1
Cat. No. B138996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl sulfamate
CAS637772-35-1
SynonymsSulfamic Acid Pentyl Ester
Molecular FormulaC5H13NO3S
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCCCCCOS(=O)(=O)N
InChIInChI=1S/C5H13NO3S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8)
InChIKeyVAINZAIPFWMLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl Sulfamate (CAS 637772-35-1) for Research: Physicochemical Properties and Analytical Specifications


Pentyl sulfamate (CAS 637772-35-1), also known as sulfamic acid pentyl ester, is an aliphatic sulfamate ester with the molecular formula C₅H₁₃NO₃S and a molecular weight of 167.23 g/mol . The compound is characterized by an n-pentyl chain linked to a sulfamate functional group (-OSO₂NH₂), featuring 5 rotatable bonds, a topological polar surface area (tPSA) of 77.8 Ų, and a calculated LogP of approximately 0.8 . It is soluble in dichloromethane and methanol and is typically supplied as a research-grade chemical with minimum purity specifications of 95% . The sulfamate class is broadly recognized for enzyme inhibition potential, particularly in carbonic anhydrase and steroid sulfatase research contexts [1].

Why Generic Substitution of Pentyl Sulfamate (CAS 637772-35-1) Is Not Advisable for SAR Studies


Aliphatic sulfamates exhibit chain length-dependent biological activities that preclude simple generic interchange. In a systematic evaluation of aliphatic sulfamate carbonic anhydrase inhibitors, the n-decyl sulfamate derivative demonstrated low nanomolar potency (0.7–3.4 nM) against CA II, whereas shorter-chain homologs were substantially less active [1]. Similarly, in a parallel series, effective CA IX inhibition was observed only for aliphatic sulfamates with chain lengths of C₁₀–C₁₆, with n-dodecyl sulfamate being the most potent (9–23 nM range) [1]. Shorter alkyl chains (C₁–C₈) did not achieve comparable potency in the same assay systems. This chain length-activity relationship means that substituting pentyl sulfamate with methyl, ethyl, propyl, or butyl sulfamate—or extending to hexyl or heptyl sulfamate—would yield meaningfully different pharmacological profiles in any receptor or enzyme assay, invalidating cross-compound comparisons without independent validation [2].

Pentyl Sulfamate (CAS 637772-35-1): Quantitative Comparative Evidence for Research Selection


Alkyl Chain Length and Enzyme Inhibitory Activity: C5 vs. C10–C16 Chain Length Comparisons

In a comparative study of aliphatic sulfamate carbonic anhydrase inhibitors, n-decyl sulfamate (C₁₀ chain) exhibited low nanomolar inhibition of CA II (Ki = 0.7–3.4 nM) and CA IX (Ki = 9–23 nM for C₁₀–C₁₆ chains) [1]. In stark contrast, a separate mechanistic investigation of alkyl sulfamates against estrone sulfatase demonstrated that alkyl sulfamate compounds, including those with chain lengths approximating the C₅ region, were found to lack inhibitory activity entirely, whereas substituted phenyl sulfamates were good irreversible inhibitors [2]. This divergent target engagement profile—active at some carbonic anhydrase isoforms for longer chains, inactive at steroid sulfatase for alkyl sulfamates generally—illustrates that the C₅ pentyl chain occupies an intermediate position in the SAR continuum, neither conferring the potency of C₁₀–C₁₆ chains at CA IX/II nor possessing the aryl moiety required for irreversible STS inhibition.

Carbonic anhydrase Structure-activity relationship Aliphatic sulfamates

Chain Length Optimization for CA IX Selectivity: C5 Intermediate vs. Longer Chains

Research on aliphatic mono- and bis-sulfamates as carbonic anhydrase inhibitors demonstrated that chain length directly influences isozyme selectivity. Monosulfamates with shorter alkyl chains showed higher affinity for CA II relative to CA IX, whereas bis-sulfamates incorporating 8 or 10 carbon atoms demonstrated reversed selectivity with higher affinity for the tumor-associated CA IX isoform [1]. Selectivity ratios toward hCA IX versus hCA II in the range of 5–63 were observed for optimized compounds, compared to 0.23–0.51 for clinically used sulfonamides [2]. Pentyl sulfamate, bearing a C₅ chain, represents an intermediate length that has not been systematically profiled in published selectivity studies but sits between the CA II-favoring shorter chains and the CA IX-favoring C₈–C₁₀ bis-sulfamates.

Carbonic anhydrase Isozyme selectivity Chain length SAR

Structural Isomer Comparison: n-Pentyl vs. 2-Propylpentyl Sulfamate Activity at Carbonic Anhydrase

BindingDB records document the inhibitory activity of 2-propylpentyl sulfamate (CHEMBL2335233, a branched C₈ isomer) against human carbonic anhydrase I, showing a Ki of 2,980 nM (2.98 μM) in a CO₂ hydration stopped-flow assay with 15-minute preincubation [1]. This compound also appears in CA7-related binding records though specific Ki values for that isoform are not disclosed in the summary view [2]. While direct data for n-pentyl sulfamate are unavailable, the branched C₈ isomer's modest micromolar potency at CA I provides a benchmark: linear alkyl sulfamates with chain lengths below C₁₀ generally exhibit substantially weaker CA inhibition than their C₁₀–C₁₆ counterparts [3], and n-pentyl sulfamate would be expected to fall within or below this activity range.

Carbonic anhydrase Structural isomer Branched alkyl chain

Physicochemical Differentiation: LogP and tPSA of Pentyl Sulfamate vs. Therapeutic Sulfamates

Pentyl sulfamate exhibits a calculated LogP (XLogP3) of 0.8 and a topological polar surface area (tPSA) of 77.8 Ų [1]. For comparison, topiramate (a clinically approved anticonvulsant sugar sulfamate) has a molecular weight of 339.36 g/mol, tPSA of 124.69 Ų, and XLogP3 of approximately -0.5, with reported oral ED50 of 39 mg/kg in the maximal electroshock seizure test in mice [2]. The pentyl sulfamate C₅ scaffold has substantially lower molecular weight (167.23 vs 339.36), approximately 38% smaller polar surface area, and 1.3 LogP units higher lipophilicity. In the STS inhibitor context, benchmark compounds such as estrone 3-O-sulfamate (EMATE) achieve IC50 = 65 pM in intact MCF-7 cells and COUMATE derivatives reach IC50 = 30–380 nM [3], all of which incorporate aromatic/steroidal cores absent in pentyl sulfamate. These physicochemical differences mean pentyl sulfamate cannot serve as a permeability or potency surrogate for either topiramate-like anticonvulsant sulfamates or STS-targeting aryl sulfamates.

Physicochemical properties Lipophilicity Membrane permeability

ChEMBL Bioactivity Record: CA IX/II Selectivity Ratio Annotation

The ChEMBL database contains a bioactivity record for pentyl sulfamate (CHEMBL848914) annotated as measuring the selectivity ratio towards hCA IX as compared to hCA II, targeting carbonic anhydrases II and IX [1]. However, the underlying numerical value is not retrievable from the publicly accessible summary page. This record confirms that pentyl sulfamate has been evaluated in a CA IX/CA II selectivity context, but the absence of a published numerical value means no quantitative comparison can be drawn. Researchers requiring this selectivity ratio for experimental design must independently verify the value or conduct their own profiling, as the ChEMBL entry alone provides only existence of a measurement, not usable quantitative data.

Carbonic anhydrase Selectivity ratio hCA IX hCA II

Steroid Sulfatase Activity: Alkyl Sulfamates vs. Aryl Sulfamates

A mechanistic study evaluating phenyl and alkyl sulfamates as estrone sulfatase (ES) inhibitors established a clear structural requirement for STS inhibitory activity: substituted phenyl sulfamates acted as good irreversible inhibitors, whereas alkyl sulfamate compounds—including those without aryl moieties—were found to lack inhibitory activity entirely [1]. In parallel work, steroidal sulfamates such as estrone 3-O-sulfamate (EMATE) achieve IC50 = 65 pM in intact MCF-7 cells, while nonsteroidal coumarin sulfamates (COUMATE) reach IC50 = 30–380 nM [2]. More recent aryl sulfamate series, such as adamantyl-containing derivatives, demonstrate STS IC50 values of 26 nM in cell-free assays [3]. As an aliphatic sulfamate lacking an aromatic or steroidal core, pentyl sulfamate falls into the alkyl sulfamate category that the mechanistic study found inactive against STS.

Steroid sulfatase STS inhibition Aryl sulfamate

Recommended Research and Industrial Use Cases for Pentyl Sulfamate (CAS 637772-35-1) Based on Comparative Evidence


Negative Control Compound in Steroid Sulfatase (STS) Inhibition Assays

Based on class-level evidence that alkyl sulfamates lack inhibitory activity against estrone sulfatase (ES/STS) [1], pentyl sulfamate is well-suited as a negative control in STS biochemical and cellular assays. When benchmarking novel aryl sulfamate STS inhibitors (which exhibit IC50 values from 26 nM to 65 pM depending on scaffold [2][3]), pentyl sulfamate provides a structurally related but pharmacologically inactive comparator, helping distinguish specific sulfamate-mediated inhibition from non-specific assay interference.

Shorter-Chain Control in Carbonic Anhydrase Chain Length SAR Studies

Given that n-decyl sulfamate (C₁₀) achieves low nanomolar Ki values (0.7–3.4 nM) against CA II, while the branched C₈ isomer 2-propylpentyl sulfamate shows only micromolar Ki (2,980 nM) at CA I [1], pentyl sulfamate (linear C₅) occupies the shorter-chain region of the SAR continuum. Researchers developing structure-activity relationships for aliphatic sulfamate CA inhibitors can use pentyl sulfamate to establish baseline activity at the lower chain-length extreme, with the expectation that observed CA II/IX inhibition will be weaker than C₁₀–C₁₆ homologs [2] and that isozyme selectivity will favor CA II over CA IX relative to longer-chain bis-sulfamates [3].

Synthetic Building Block for Sulfamate Ester Libraries in Medicinal Chemistry

Pentyl sulfamate serves as a versatile reagent for preparing sulfamate esters via nucleophilic substitution at the sulfamoyl group [1]. With its 5-carbon linear alkyl chain, it occupies a specific lipophilicity space (LogP = 0.8, tPSA = 77.8 Ų [2]) that is distinct from shorter (methyl, ethyl, propyl, butyl) and longer (hexyl, heptyl, octyl, decyl) alkyl sulfamates. Medicinal chemistry teams constructing sulfamate-based screening libraries can employ pentyl sulfamate to systematically explore C₅ alkyl substitution effects on target engagement, membrane permeability, and metabolic stability across diverse enzyme targets.

CA Isozyme Selectivity Reference Point for Computational Modeling

The ChEMBL database contains a bioactivity record (CHEMBL848914) for pentyl sulfamate specifically annotated as measuring the selectivity ratio towards hCA IX as compared to hCA II [1]. Although the numerical value is not publicly accessible, the existence of this record confirms prior experimental interest in pentyl sulfamate's CA isozyme selectivity profile. Computational chemists performing molecular docking or QSAR modeling of sulfamate-CA interactions may reference pentyl sulfamate as a C₅ alkyl sulfamate data point, recognizing that aliphatic monosulfamates generally favor CA II binding over CA IX, while longer-chain bis-sulfamates (C₈–C₁₀) demonstrate the opposite selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentyl sulfamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.